molecular formula C10H12FNO B12616000 2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one CAS No. 920804-04-2

2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one

Cat. No.: B12616000
CAS No.: 920804-04-2
M. Wt: 181.21 g/mol
InChI Key: IWUOAYTXLCNOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethylamino group attached to the ethanone backbone, with a fluorine atom substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and ethylamine.

    Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield secondary amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzyl alcohol.

    Reduction: Formation of 2-(ethylamino)-1-(3-fluorophenyl)ethanol.

    Substitution: Formation of 3-methoxyphenyl or 3-ethoxyphenyl derivatives.

Scientific Research Applications

2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-1-(3-fluorophenyl)ethan-1-one
  • 2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one
  • 2-(Ethylamino)-1-(3-chlorophenyl)ethan-1-one

Uniqueness

2-(Ethylamino)-1-(3-fluorophenyl)ethan-1-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

920804-04-2

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-(ethylamino)-1-(3-fluorophenyl)ethanone

InChI

InChI=1S/C10H12FNO/c1-2-12-7-10(13)8-4-3-5-9(11)6-8/h3-6,12H,2,7H2,1H3

InChI Key

IWUOAYTXLCNOKC-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.